4-Amino-2,6-diisopropylphenol

描述

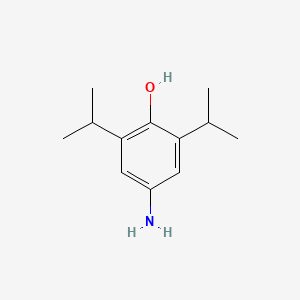

4-Amino-2,6-diisopropylphenol is a phenolic derivative characterized by an amino group (-NH₂) at the para position (C4) and two isopropyl groups (-C₃H₇) at the ortho positions (C2 and C6) of the benzene ring. Its molecular formula is C₁₂H₁₉NO, with a molecular weight of 193.29 g/mol (calculated based on substituents). The compound is synthesized via alkylation of aminophenols, as demonstrated in early studies by Burmistrov and Romianovskaya .

准备方法

Synthetic Routes and Reaction Conditions: 4-Amino-2,6-diisopropylphenol can be synthesized through several methods, including the nitration of 2,6-diisopropylphenol followed by reduction of the nitro group to an amino group. Another common method involves the direct amination of 2,6-diisopropylphenol using ammonia or an amine source under specific reaction conditions.

Industrial Production Methods: In industrial settings, the compound is typically produced through large-scale chemical reactions involving the use of catalysts and controlled reaction environments to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired purity.

化学反应分析

Esterification Reactions

The phenolic hydroxyl group undergoes esterification with carboxylic acids or acyl chlorides. For example:

-

Conditions : Acid catalysis (e.g., H₂SO₄) or base-mediated activation.

-

Applications : Used to synthesize prodrug derivatives with enhanced lipophilicity.

Acid-Base Reactions

The compound exhibits amphoteric behavior:

-

Phenolic -OH (pKa ~10): Deprotonates in basic media to form a phenoxide ion, enhancing nucleophilic reactivity .

-

Amino group (pKa ~4–5): Protonates in acidic conditions, forming -NH₃⁺, enabling salt formation or participation in diazotization.

Nucleophilic Substitution and Alkylation

The amino group acts as a nucleophile in alkylation or acylation reactions:

-

Alkylation :

-

Conditions : Alkyl halides (e.g., methyl iodide) in the presence of bases like NaOH.

-

Steric effects : Ortho isopropyl groups reduce reaction rates at the amino site.

-

-

Acylation :

-

Monitoring : Reaction progress tracked via TLC or HPLC.

-

Phosphorylation Reactions

The phenolic -OH reacts with phosphorylating agents to form phosphate esters:

-

Characterization :

Analytical Methods for Reaction Monitoring

科学研究应用

Medicinal Chemistry and Anesthesia

4-Amino-2,6-diisopropylphenol has been studied for its potential as an anesthetic agent. Research indicates that it retains some of the properties of propofol while exhibiting unique effects on neurotransmitter systems.

Pharmacological Properties

- GABA Receptor Modulation : Similar to propofol, this compound interacts with GABA_A receptors, which are crucial for inhibitory neurotransmission in the central nervous system. Studies have shown that this compound can potentiate GABA-evoked chloride currents, although it is less effective than propofol in activating these receptors directly .

- Anticonvulsant Effects : In animal models, this compound demonstrated anticonvulsant properties by reducing the incidence of tonic-clonic seizures induced by pentylenetetrazol . This suggests potential applications in treating seizure disorders.

Applications in Regenerative Medicine

Recent studies have explored the use of propofol and its derivatives, including this compound, as immersion anesthetics in regenerative biology models such as the axolotl.

Neurophysiological Studies

- Stable Anesthesia : Propofol has been found to provide stable anesthesia with minimal cardiovascular effects compared to traditional anesthetics like benzocaine and MS-222. This property is particularly advantageous for neurophysiological experiments where maintaining physiological stability is crucial .

- Impact on Limb Regeneration : Research indicates that using propofol does not adversely affect limb regeneration processes in axolotls, making it a suitable choice for studies involving regeneration and recovery processes .

Chemical Synthesis and Derivative Development

The synthesis of this compound has implications beyond medicinal applications. It serves as a precursor for developing various functionalized compounds.

Synthetic Pathways

- Nucleophilic Substitution : The compound can be synthesized via nucleophilic substitution at the 4-position of 2,6-diisopropylphenol. This method allows for further functionalization and the creation of novel derivatives with tailored properties .

- Phosphate Derivatives : Recent studies have explored synthesizing phosphate derivatives from this compound, which could exhibit unique supramolecular properties due to hydrogen bonding interactions .

Case Studies and Findings

作用机制

The mechanism by which 4-Amino-2,6-diisopropylphenol exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can act as a nucleophile, participating in reactions with electrophiles, while the isopropyl groups influence the compound's hydrophobicity and steric properties. These interactions can affect biological systems and chemical processes.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Key analogues include:

Key Differences :

- Amino vs. However, the absence of -OH reduces its acidity compared to Propofol (pKa ~10 vs. ~11 for Propofol) .

- Steric Effects: The isopropyl groups in this compound create greater steric hindrance than the methyl groups in 4,4’-methylenedi-2,6-xylenol, limiting its participation in certain coupling reactions .

- Pharmacological Relevance: Propofol’s high protein binding (98%) and lipid solubility enable rapid CNS penetration, whereas the amino group in this compound may reduce lipid solubility, altering pharmacokinetic profiles .

Toxicity and Regulatory Status

生物活性

4-Amino-2,6-diisopropylphenol, also known as 4-Amino Propofol Hydrochloride, is an organic compound with significant biological activity primarily associated with its interaction with the GABA-A receptor. This article delves into the compound's mechanism of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Structure : The compound features an amino group (-NH) and two isopropyl groups (-CH(CH)) attached to a phenolic ring, contributing to its unique chemical reactivity and biological properties.

The primary mode of action for this compound involves:

- Target : GABA-A Receptor

- Action Type : Positive modulation of GABA-A receptors, enhancing the inhibitory effects of the neurotransmitter γ-aminobutyric acid (GABA) .

- Biochemical Pathways : It influences multiple signaling pathways including hypoxia, NF-kB, MAPK, SLUG, and Nrf2 pathways .

Sedative and Anesthetic Properties

This compound has been shown to induce rapid hypnosis upon intravenous administration, typically within 40 seconds. This effect is similar to that of propofol but with distinct pharmacokinetic properties .

Anticonvulsant Activity

In animal models, the compound demonstrated significant anticonvulsant effects:

- It reduced the incidence of tonic-clonic seizures induced by pentylenetetrazol in rats in a dose-dependent manner .

- Behavioral studies indicated that while propofol induced sedation and ataxia, this compound did not produce these effects, suggesting a different safety profile .

Comparative Studies

Research comparing this compound to propofol revealed:

- While both compounds activate GABA-A receptors, this compound showed lower efficacy in direct activation compared to propofol .

- The compound's ability to modulate GABA currents was consistent across various receptor subtypes tested .

Cellular Effects

Studies have indicated that this compound can significantly alter cellular processes:

- It modulates neurotransmitter release in the hippocampus, impacting cognitive functions and potentially offering therapeutic avenues for neurological disorders .

Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Sedative Effects | Rapid induction of hypnosis; comparable to propofol but with a different safety profile. |

| Anticonvulsant | Dose-dependent reduction in seizure incidence in animal models. |

| Modulation of GABA | Positive modulation of GABA-A receptor activity; enhances inhibitory neurotransmission. |

| Cellular Impact | Alters neurotransmitter release dynamics; potential implications for treating neurological issues. |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Amino-2,6-diisopropylphenol, and how can purity be ensured?

The alkylation of aminophenols is a primary method. For example, isopropyl groups can be introduced via alkylation of 4-aminophenol using isopropyl halides under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent like DMF at 80–100°C . Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) is critical. Monitor purity using HPLC (C18 column, UV detection at 254 nm) or thin-layer chromatography (TLC) with ninhydrin staining for amino group confirmation .

Q. What safety precautions are essential when handling this compound in the lab?

The compound is corrosive and harmful upon ingestion or skin contact. Use PPE: nitrile gloves, lab coat, safety goggles, and a fume hood. Avoid contact with oxidizing agents (e.g., HNO₃) to prevent exothermic reactions. Spills should be contained with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste . Store in sealed containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation .

Q. How can researchers determine solubility and stability in experimental buffers?

Solubility can be tested via incremental addition of the compound to solvents (e.g., DMSO, ethanol, PBS) under sonication (30–60 min at 40°C). Stability assays require HPLC or UV-Vis spectroscopy to track degradation over time (e.g., 24–72 hours at 37°C). For aqueous solutions, adjust pH (4–7) to minimize hydrolysis .

Advanced Research Questions

Q. What analytical techniques resolve contradictions in reported physicochemical properties (e.g., melting point, logP)?

Discrepancies in melting points may arise from polymorphic forms or impurities. Use differential scanning calorimetry (DSC) to identify polymorphs and high-resolution mass spectrometry (HRMS) to confirm molecular integrity. LogP values can be validated via shake-flask experiments (octanol/water partitioning) with HPLC quantification .

Q. How does steric hindrance from the isopropyl groups influence reactivity in derivatization reactions?

The bulky isopropyl groups at positions 2 and 6 limit electrophilic substitution at the aromatic ring. For functionalization (e.g., acylation), use catalysts like DMAP to activate the amino group. Computational modeling (DFT) can predict reaction sites by analyzing electron density maps and steric maps .

Q. What strategies mitigate byproduct formation during palladium-catalyzed cross-coupling reactions involving this compound?

Byproducts (e.g., biaryls) often form due to competing homo-coupling. Optimize catalyst loading (1–5 mol% Pd(PPh₃)₄), use degassed solvents, and introduce directing groups (e.g., pyridyl) to enhance regioselectivity. Monitor reactions in real-time via LC-MS to adjust conditions dynamically .

Q. How can fluorescence tagging (e.g., CY5/CY3) of this compound enhance pharmacokinetic studies?

Conjugate the amino group with NHS ester derivatives of CY5/CY3 fluorophores in anhydrous DMF (pH 8.5, 4°C, 12–24 hours). Purify via size-exclusion chromatography (Sephadex G-25). Validate labeling efficiency using UV-Vis (absorbance at 650/550 nm) and fluorescence spectroscopy (ex/em maxima for CY5/CY3) .

Q. Methodological Guidance for Data Interpretation

Q. How to address inconsistent bioactivity data in cell-based assays?

Variability may stem from differences in cell permeability or protein binding. Use equilibrium dialysis to measure free compound concentration in serum. Validate cellular uptake via LC-MS/MS and correlate with activity (e.g., IC50 shifts). Include controls for nonspecific binding (e.g., BSA-blocked wells) .

Q. What computational tools predict environmental toxicity of this compound?

Use QSAR models (e.g., ECOSAR or TEST) to estimate aquatic toxicity (LC50 for fish/daphnids). Experimentally, perform OECD 301 biodegradation tests or algal growth inhibition assays (72-hour exposure, Chlorella vulgaris) to validate predictions .

属性

IUPAC Name |

4-amino-2,6-di(propan-2-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-7(2)10-5-9(13)6-11(8(3)4)12(10)14/h5-8,14H,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIYNNJHEBQIVIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1O)C(C)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。